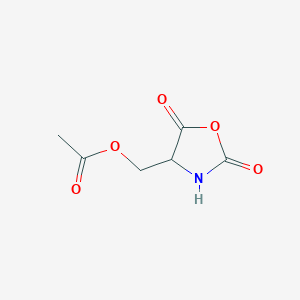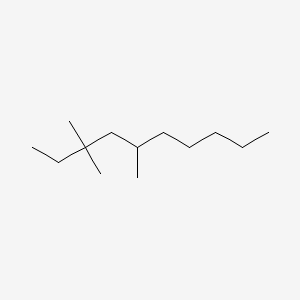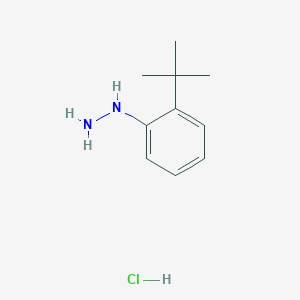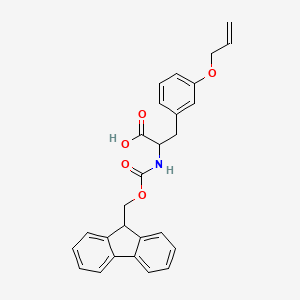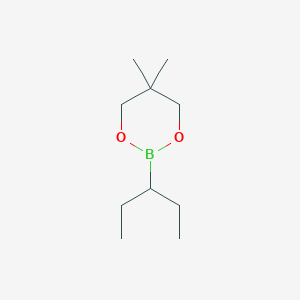
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the condensation of 5,5-dimethyl-1,3,2-dioxaborinane with pentan-3-ol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The compound can participate in substitution reactions where the boron center is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which can influence biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the pentan-3-yl group, resulting in different chemical properties.
5,5-Dimethyl-2-(ethyl)-1,3,2-dioxaborinane: Contains a shorter alkyl chain, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C10H21BO2 |
|---|---|
Peso molecular |
184.09 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-pentan-3-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-5-9(6-2)11-12-7-10(3,4)8-13-11/h9H,5-8H2,1-4H3 |
Clave InChI |
IFKSUFQFAGGBRG-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


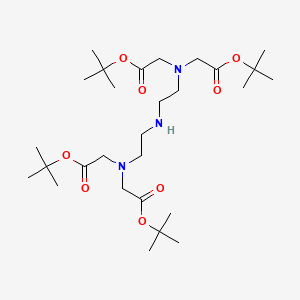
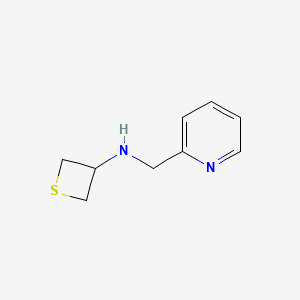
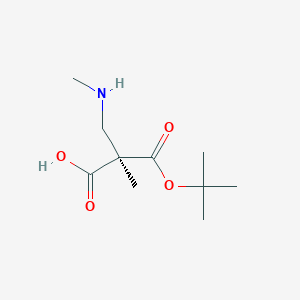


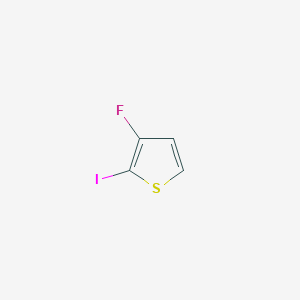
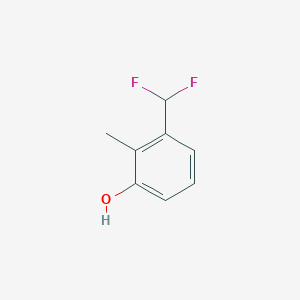

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
